molecular formula C10H14N2O3S B2726716 N-ethyl-3-(methylsulfamoyl)benzamide CAS No. 565182-88-9

N-ethyl-3-(methylsulfamoyl)benzamide

Cat. No. B2726716
CAS RN: 565182-88-9
M. Wt: 242.29
InChI Key: FWASIYBQAKUPKI-UHFFFAOYSA-N
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Description

“N-ethyl-3-(methylsulfamoyl)benzamide” is a chemical compound with the molecular formula C10H14N2O3S. It is also known as “N-Benzyl-N-ethyl-3-(methylsulfamoyl)benzamide” with a molecular formula of C17H20N2O3S . The average mass of this compound is 332.417 Da .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C10H14N2O3S. The mono-isotopic mass of this compound is 332.119476 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C10H14N2O3S and its molecular weight of 242.29. The average mass of this compound is 332.417 Da and the mono-isotopic mass is 332.119476 Da .

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid dust formation .

Future Directions

“N,N-Diethyl-3-methylbenzamide (DEET)” has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . This suggests that “N-ethyl-3-(methylsulfamoyl)benzamide” and similar compounds could potentially be explored for similar applications in the future.

properties

IUPAC Name

N-ethyl-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-12-10(13)8-5-4-6-9(7-8)16(14,15)11-2/h4-7,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASIYBQAKUPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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